Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate
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Overview
Description
Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate typically involves the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring.
Coupling with picolinic acid: The benzo[d]thiazole derivative is then reacted with picolinic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate
- Ethyl 6-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)picolinate
- Ethyl 6-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)picolinate
Uniqueness
Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate is unique due to the presence of the methyl group on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
ethyl 6-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-3-23-16(22)13-6-4-5-12(18-13)15(21)20-17-19-11-8-7-10(2)9-14(11)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNWCOVLJKZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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